3-Deoxygalactosone
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Overview
Description
3-Deoxygalactosone is a 1,2-dicarbonyl compound that originates from the degradation of galactose. It is formed during Maillard and caramelization reactions in food. This compound has been identified in various food items, including milk, apple juice, and beer, as well as in heat-sterilized dialysis fluids . It is structurally similar to 3-deoxyglucosone, another well-known glucose degradation product .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Deoxygalactosone can be synthesized through the degradation of galactose. During the Maillard reaction, galactose undergoes a series of chemical transformations, leading to the formation of this compound . The reaction conditions typically involve heating galactose in the presence of amino acids or proteins, which facilitates the Maillard reaction.
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct during the heat sterilization of glucose solutions, such as those used in peritoneal dialysis fluids . The heat sterilization process leads to the degradation of glucose, resulting in the formation of various glucose degradation products, including this compound .
Chemical Reactions Analysis
Types of Reactions
3-Deoxygalactosone undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of reactive carbonyl groups in the compound .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize this compound to form various oxidation products.
Reduction: Reducing agents like sodium borohydride can reduce this compound to its corresponding alcohol.
Substitution: Nucleophilic reagents can react with the carbonyl groups in this compound, leading to substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction typically results in the formation of alcohols.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
3-Deoxygalactosone has several scientific research applications:
Chemistry: It is used as a model compound to study the Maillard reaction and the formation of advanced glycation end-products (AGEs).
Biology: Research on this compound helps in understanding the biochemical pathways involved in the degradation of carbohydrates.
Mechanism of Action
3-Deoxygalactosone exerts its effects primarily through its reactive carbonyl groups. These groups can react with amino acids and proteins, leading to the formation of advanced glycation end-products (AGEs). AGEs are known to contribute to various pathological conditions, including diabetes, atherosclerosis, and aging . The molecular targets of this compound include proteins with amino groups, which undergo glycation reactions .
Comparison with Similar Compounds
Similar Compounds
3-Deoxyglucosone: A glucose degradation product that is structurally similar to 3-deoxygalactosone.
Galactosone: Another degradation product of galactose, which is also a 1,2-dicarbonyl compound.
Methylglyoxal: A reactive dicarbonyl compound formed from the degradation of glucose and other sugars.
Uniqueness
This compound is unique due to its specific formation from galactose and its distinct role in the Maillard reaction. While it shares similarities with other dicarbonyl compounds, its formation and reactivity patterns are influenced by the specific conditions under which it is produced .
Properties
Molecular Formula |
C6H10O5 |
---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
(2R,5R,6R)-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-one |
InChI |
InChI=1S/C6H10O5/c7-2-5-3(8)1-4(9)6(10)11-5/h3,5-8,10H,1-2H2/t3-,5-,6-/m1/s1 |
InChI Key |
UHPMJDGOAZMIID-UYFOZJQFSA-N |
Isomeric SMILES |
C1[C@H]([C@H](O[C@H](C1=O)O)CO)O |
Canonical SMILES |
C1C(C(OC(C1=O)O)CO)O |
Origin of Product |
United States |
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